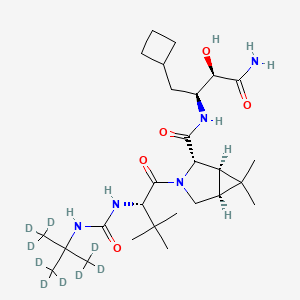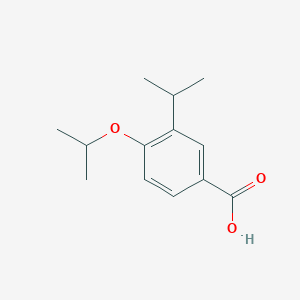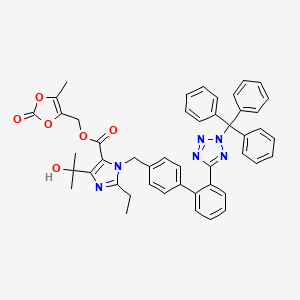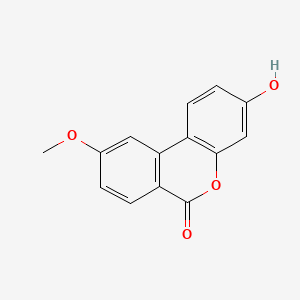
9-O-Methyl-isourolithin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-O-Methyl-isourolithin A is a derivative of urolithin, a class of compounds produced by the gut microbiota from ellagitannins and ellagic acid found in various fruits and nuts. These compounds have garnered significant interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Methyl-isourolithin A typically involves the methylation of isourolithin A. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired compound .
化学反应分析
Types of Reactions: 9-O-Methyl-isourolithin A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学研究应用
Chemistry: Used as a reference standard in analytical chemistry for the study of urolithin metabolites.
Biology: Investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
作用机制
The mechanism of action of 9-O-Methyl-isourolithin A involves several pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-cancer: It induces apoptosis in cancer cells and inhibits cell proliferation.
Mitochondrial Function: It enhances mitochondrial biogenesis and function, which is crucial for muscle health and performance.
相似化合物的比较
Urolithin A: Known for its anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits similar biological activities but with different potency and efficacy.
Isourolithin A: The precursor to 9-O-Methyl-isourolithin A, sharing many of its beneficial properties.
Uniqueness: this compound stands out due to its enhanced bioavailability and stability compared to its non-methylated counterparts. This makes it a more potent candidate for therapeutic applications .
属性
分子式 |
C14H10O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
3-hydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)18-14(11)16/h2-7,15H,1H3 |
InChI 键 |
NLTJGFZKNBGIFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)OC3=C2C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


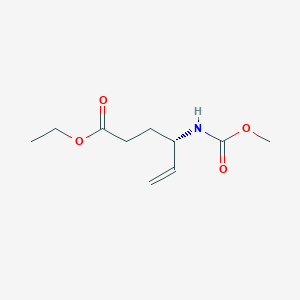
![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)
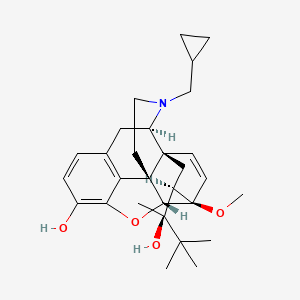
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
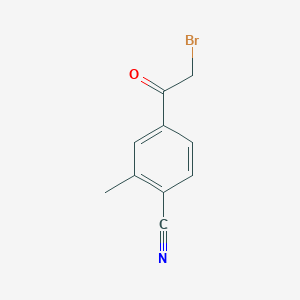

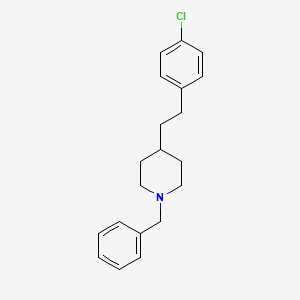
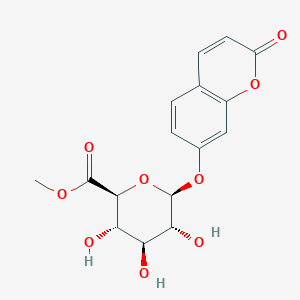
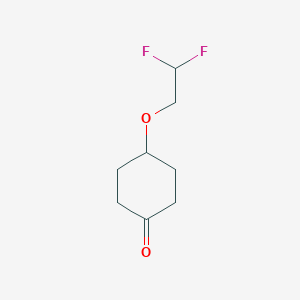
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
